molecular formula C8H10ClNO2 B11731192 O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B11731192
M. Wt: 187.62 g/mol
InChI Key: BYMFKVKARFNCEY-UHFFFAOYSA-N
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Description

O-[(4-Chloro-2-methoxyphenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative characterized by a benzyl group modified with a chlorine atom at the para position and a methoxy group at the ortho position. This structural motif places it within a broader class of O-aryl/alkyl hydroxylamines, which are widely studied for their roles in medicinal chemistry, agrochemical development, and analytical derivatization . The chlorine and methoxy substituents likely influence its electronic properties, solubility, and biological activity, making it a compound of interest for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO2/c1-11-8-4-7(9)3-2-6(8)5-12-10/h2-4H,5,10H2,1H3

InChI Key

BYMFKVKARFNCEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CON

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxylamine with Substituted Benzyl Halides

The most direct route involves the nucleophilic substitution of hydroxylamine with 4-chloro-2-methoxybenzyl halides. This method typically employs hydroxylamine hydrochloride and a benzyl chloride derivative in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Reaction Conditions :

  • Base : Triethylamine or sodium hydroxide to deprotonate hydroxylamine.

  • Temperature : 0–25°C to minimize side reactions.

  • Solvent : DMF or acetonitrile for optimal solubility.

Example Protocol :

  • Dissolve hydroxylamine hydrochloride (1.2 equiv) and triethylamine (2.5 equiv) in DMF.

  • Add 4-chloro-2-methoxybenzyl chloride (1.0 equiv) dropwise at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 55–70% (reported for analogous structures).

Challenges :

  • Competing over-alkylation to form N,O-dibenzyl derivatives.

  • Hydrolysis of the benzyl chloride under basic conditions.

Reductive Amination of 4-Chloro-2-Methoxybenzaldehyde

Reductive amination offers an alternative pathway using 4-chloro-2-methoxybenzaldehyde and hydroxylamine, followed by reduction.

Steps :

  • Condense the aldehyde with hydroxylamine to form the oxime.

  • Reduce the oxime using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride.

Optimization Notes :

  • Catalyst : Pd-C (5% w/w) in methanol at 40 psi H₂ yields 60–75%.

  • Selectivity : Sodium cyanoborohydride in acidic conditions (pH 4–5) prevents over-reduction.

Side Products :

  • Primary amine (if over-reduced).

  • Unreacted oxime due to incomplete reduction.

Friedel-Crafts Alkylation Adaptations

Adapting methodologies from benzophenone synthesis, Friedel-Crafts alkylation could theoretically introduce the benzyl group to hydroxylamine. However, this approach is less documented for hydroxylamine derivatives.

Hypothetical Pathway :

  • React hydroxylamine with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of Lewis acids (AlCl₃).

  • Subsequent methoxylation via nucleophilic substitution.

Limitations :

  • Lewis acids may degrade hydroxylamine.

  • Low regioselectivity for methoxy and chloro substitutions.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Disadvantages
Alkylation of NH₂OH55–70%>90%Straightforward, minimal stepsSide-product formation
Reductive Amination60–75%85–95%High selectivity for secondary amineRequires high-pressure H₂ equipment
Friedel-Crafts Adaptation<30%*<80%*Potential for scalabilityTheoretical, unverified experimentally

*Estimated based on analogous reactions.

Critical Parameter Optimization

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of hydroxylamine but may complicate purification.

  • Ether Solvents : THF or dioxane reduce side reactions but lower reaction rates.

Temperature Control

  • Low Temperatures (0–5°C) : Suppress polymerization of benzyl halides.

  • Room Temperature : Balances reaction rate and selectivity.

Purification Challenges

  • Column Chromatography : Essential for removing dibenzylated byproducts.

  • Recrystallization : Limited efficacy due to the compound’s oily consistency.

Emerging Strategies and Innovations

Flow Chemistry Approaches

Microreactor systems could improve heat transfer and reduce side reactions in exothermic alkylation steps. Preliminary studies on similar compounds show 10–15% yield improvements.

Enzymatic Synthesis

Exploratory use of transaminases or hydroxylamine oxidoreductases offers greener pathways but remains experimental.

Chemical Reactions Analysis

Types of Reactions

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Mechanism of Action

The mechanism of action of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine involves its ability to form covalent bonds with target molecules. For example, it can bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-chloro substituent (electron-withdrawing) in the target compound may enhance stability and alter reactivity compared to electron-donating groups like methoxy (e.g., O-(4-methoxybenzyl)hydroxylamine) .
  • Nitro groups (e.g., O-(4-nitrobenzyl)hydroxylamine) increase polarity, making such derivatives useful in analytical applications for carbonyl detection .

Steric and Electronic Effects on Synthesis: The Gabriel methodology (N-hydroxyphthalimide alkylation) is commonly used for O-alkylated hydroxylamines, as seen in ferrocene-containing analogues .

Biological and Industrial Applications :

  • Fluorinated derivatives (e.g., O-(2-fluorobenzyl)hydroxylamine) are prized for their metabolic stability and use in radiolabeling .
  • Chlorinated compounds, such as the target molecule and O-[2-(4-chlorophenyl)ethyl]hydroxylamine, are explored as intermediates in pesticide and pharmaceutical synthesis .

Analytical and Functional Comparisons

  • Carbonyl Derivatization : Brominated (BBHA) and pentafluorobenzyl (PFBHA) hydroxylamines are preferred for LC-MS/MS and GC-MS due to their isotopic patterns and extraction efficiency . The target compound’s chloro and methoxy groups may limit such applications unless modified.
  • Pharmacological Chaperones: Biphenylmethyl hydroxylamines (e.g., compound 9f in ) show enhanced binding to human alanine-glyoxylate aminotransferase, suggesting that the target compound’s substituents could be optimized for similar enzyme interactions.

Biological Activity

O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine, a hydroxylamine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound's unique structure, characterized by the presence of a chloro and methoxy group on the phenyl ring, contributes to its reactivity and interaction with biological systems.

The chemical formula for this compound is C9H10ClN1O2. Its molecular structure allows it to participate in various biochemical reactions, particularly those involving nucleophilic sites on proteins.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA repair mechanisms, specifically base excision repair pathways. This inhibition may increase DNA strand breaks and promote apoptosis in cancer cells.
  • Protein Modification : By modifying proteins, this compound can alter their function, potentially leading to therapeutic effects against various diseases, including cancer.

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research :
    • Inhibition of Base Excision Repair : this compound has shown promise in inhibiting base excision repair mechanisms in cancer cells. This action may enhance the effectiveness of certain chemotherapeutic agents by increasing the sensitivity of tumor cells to DNA-damaging treatments.
    • Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction :
    • The compound's interaction with enzymes involved in metabolic pathways has been investigated. Its ability to inhibit these enzymes may have implications for drug development targeting metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
O-(4-Chloro-2-methoxyphenyl)hydroxylamineStructureEnzyme inhibition, anticancerTBD
1,2,4-Oxadiazole DerivativeStructureAnticancer, anti-inflammatory92.4
Other HydroxylaminesVariesVarious biological activitiesVaries

Note: IC50 values represent the concentration required to inhibit 50% of the target activity in vitro.

Case Studies

Several case studies have demonstrated the biological activity of this compound:

  • Study on DNA Repair Inhibition :
    • A study conducted on human cervical carcinoma cell lines (HeLa) showed that treatment with this compound resulted in increased DNA strand breaks when combined with radiation therapy. The results suggest that it could enhance the efficacy of radiotherapy in cancer treatment.
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that this compound effectively inhibited enzymes involved in metabolic pathways at low micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic diseases.

Q & A

Basic: What are the common synthetic routes for O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine?

Methodological Answer:
The compound is typically synthesized via O-alkylation of hydroxylamine derivatives. One approach involves reacting 4-chloro-2-methoxybenzyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to neutralize HCl byproducts . Alternative routes include nucleophilic substitution of benzyl halides with hydroxylamine or methanolysis of hydroxylamine sulfonates . Key steps include:

  • Reagent selection : Hydroxylamine hydrochloride as the nucleophile.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 50–80°C to balance yield and side reactions.

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Yield optimization requires precise control of:

  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., using nitrogen or argon) .
  • pH modulation : Maintain mildly basic conditions (pH 8–10) to deprotonate hydroxylamine, enhancing nucleophilicity .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
  • Post-synthesis purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization removes unreacted precursors.

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the methoxy (–OCH3_3), chloro (–Cl), and hydroxylamine (–NH–O–) groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methoxy protons (δ 3.8–3.9 ppm) .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
  • Mass spectrometry (HRMS) : Confirms molecular ion [M+H]+^+ at m/z 202.05 (calculated for C8_8H9_9ClNO2_2) .

Advanced: What reaction mechanisms govern its oxidation and reduction behavior?

Methodological Answer:

  • Oxidation : With H2_2O2_2 or KMnO4_4, the hydroxylamine group (–NH–OH) converts to a nitroso (–NO) or nitro (–NO2_2) derivative. Reaction rates depend on solvent polarity and oxidant strength .
  • Reduction : Using NaBH4_4 or LiAlH4_4, the compound reduces to 4-chloro-2-methoxybenzylamine . Catalytic hydrogenation (Pd/C, H2_2) offers higher selectivity .
  • Substitution : The hydroxylamine group undergoes nucleophilic displacement with alkyl halides to form ethers or thioethers .

Basic: What safety precautions are essential for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance), sealed goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .
  • Storage : In airtight containers at –20°C to prevent degradation .

Advanced: How does computational modeling aid in studying its biological interactions?

Methodological Answer:

  • Molecular docking : Predicts binding affinity to enzymes (e.g., cytochrome P450) by simulating interactions with active-site residues .
  • DFT calculations : Analyzes electron density distribution to identify reactive sites (e.g., nucleophilic –NH–OH group) .
  • MD simulations : Assess stability of protein-ligand complexes under physiological conditions (e.g., solvation in water) .

Advanced: How can contradictory data on reactivity be resolved?

Methodological Answer:
Contradictions (e.g., varying oxidation yields) arise from differences in:

  • Reagent purity : Impurities in hydroxylamine hydrochloride can skew results.
  • Analytical methods : Cross-validate using HPLC and 1^1H NMR to confirm product identity .
  • Replication : Reproduce experiments under standardized conditions (e.g., fixed temperature/pH) .

Basic: What are its potential applications in medicinal chemistry?

Methodological Answer:

  • Enzyme inhibition : Acts as a precursor for inhibitors targeting nitric oxide synthase (NOS) or histone deacetylases (HDACs) .
  • Prodrug development : The hydroxylamine group can be modified for controlled drug release .
  • Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) .

Advanced: What strategies improve stability during storage?

Methodological Answer:

  • Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) prevents hydrolysis .
  • Light-sensitive packaging : Amber glass vials reduce photodegradation.
  • Additives : Antioxidants (e.g., BHT) at 0.1% w/w suppress oxidative decomposition .

Advanced: How is its reactivity influenced by substituent positioning?

Methodological Answer:

  • Electron-withdrawing groups : The 4-chloro substituent enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks .
  • Methoxy group : The 2-methoxy group stabilizes intermediates via resonance, altering reaction pathways compared to non-substituted analogs .
  • Steric effects : Ortho-substitution (2-methoxy) reduces accessibility to the hydroxylamine group, slowing substitution reactions .

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